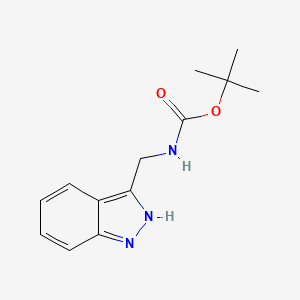
tert-butyl N-(1H-indazol-3-ylmethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-butyl N-(1H-indazol-3-ylmethyl)carbamate” is a chemical compound with the CAS Number: 2387600-26-0 . It has a molecular weight of 247.3 and its IUPAC name is tert-butyl ((1H-indazol-3-yl)methyl)carbamate . The compound appears as a white solid .
Molecular Structure Analysis
The InChI code for the compound is1S/C13H17N3O2/c1-13(2,3)18-12(17)14-8-11-9-6-4-5-7-10(9)15-16-11/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) . The Smiles representation is CC(C)(C)OC(=O)NC/C1=N/NC2=C1C=CC=C2 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 247.3 . It appears as a white solid . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Chemoselective Conversion and Synthesis
- Indium(III) bromide and chloride have been identified as highly efficient catalysts for the N-tert-butoxycarbonylation of amines with (Boc)2O at room temperature and under solvent-free conditions. This process facilitates the conversion of various aromatic, heteroaromatic, and aliphatic amines to N-tert-butyl-carbamates in excellent yields, demonstrating chemoselectivity without competitive side reactions such as isocyanate, urea, and N,N-di-t-Boc formation. This methodology highlights the potential for selective functionalization in synthetic organic chemistry, including the modification of compounds similar to tert-butyl N-(1H-indazol-3-ylmethyl)carbamate (S. Chankeshwara & A. Chakraborti, 2006).
Structural Analysis and Molecular Interactions
- Carbamate derivatives have been synthesized and structurally characterized, revealing the significance of strong and weak hydrogen bonds in assembling molecules into a three-dimensional architecture. This structural insight into carbamate compounds underscores the importance of molecular interactions in defining the properties and potential applications of new compounds, including tert-butyl N-(1H-indazol-3-ylmethyl)carbamate (U. Das et al., 2016).
Novel Synthetic Routes and Building Blocks
- tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been presented as the first class of N-(Boc) nitrone equivalents, offering new avenues for the synthesis of N-(Boc)hydroxylamines. This work illustrates the versatility of tert-butyl N-hydroxycarbamate derivatives as building blocks in organic synthesis, potentially applicable to the synthesis and functionalization of molecules like tert-butyl N-(1H-indazol-3-ylmethyl)carbamate (Xavier Guinchard et al., 2005).
Advanced Materials and Sensory Applications
- New benzothizole-modified carbazole derivatives have been synthesized, demonstrating the role of tert-butyl groups in gel formation and the construction of strong blue emissive nanofibers. These materials have shown high performance in detecting volatile acid vapors, suggesting potential for similar tert-butyl carbamate compounds in sensory applications (Jiabao Sun et al., 2015).
properties
IUPAC Name |
tert-butyl N-(2H-indazol-3-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)14-8-11-9-6-4-5-7-10(9)15-16-11/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTBKOYAGIXDLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C2C=CC=CC2=NN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2673002.png)
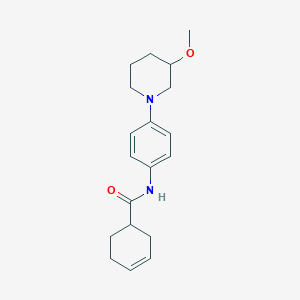
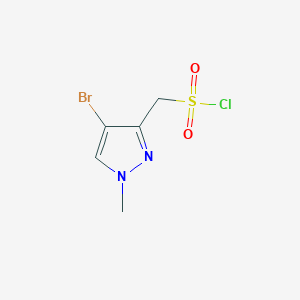
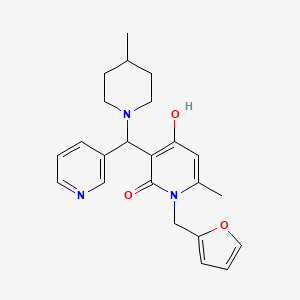
![(Z)-2-Cyano-3-[3-(difluoromethoxy)-4-methoxyphenyl]-N-(3-methoxyphenyl)prop-2-enamide](/img/structure/B2673007.png)
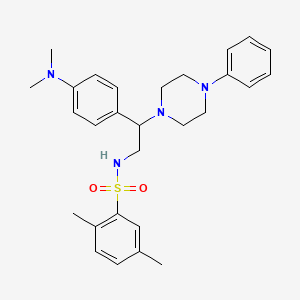
![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2673009.png)
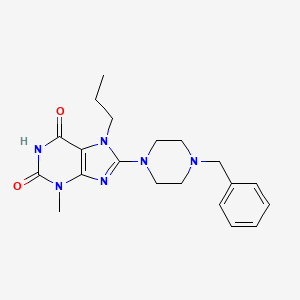
![(Z)-ethyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2673013.png)
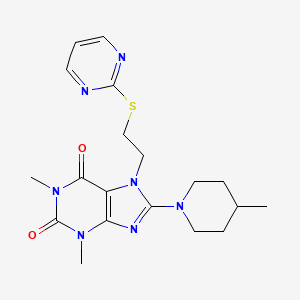
![N-(4-bromophenyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2673016.png)
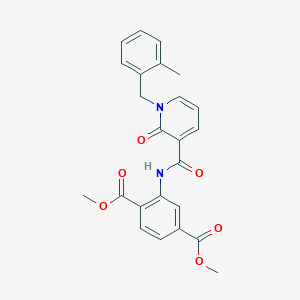

![3-(2-chlorophenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2673022.png)